molecular formula C14H21NO2 B13148295 tert-Butyl4-methylphenethylcarbamate

tert-Butyl4-methylphenethylcarbamate

Cat. No.: B13148295
M. Wt: 235.32 g/mol
InChI Key: BCIGATJTDFUJGB-UHFFFAOYSA-N
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Description

tert-Butyl4-methylphenethylcarbamate is a carbamate derivative featuring a phenethyl group (an ethyl chain attached to a benzene ring) with a methyl substituent at the para position of the aromatic ring and a tert-butyl carbamate functional group. Carbamates like this are often utilized as protecting groups for amines due to their stability under basic conditions and ease of deprotection under acidic conditions .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl N-[2-(4-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO2/c1-11-5-7-12(8-6-11)9-10-15-13(16)17-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16)

InChI Key

BCIGATJTDFUJGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-methylphenethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methylphenethylamine. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl4-methylphenethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted carbamates.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

In medicinal chemistry, tert-Butyl4-methylphenethylcarbamate has been investigated for its anti-inflammatory properties. A study synthesized various derivatives of this compound and evaluated their efficacy using the carrageenan-induced rat paw edema model. The results highlighted that several derivatives exhibited significant anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin . This positions this compound as a potential candidate for developing new anti-inflammatory agents.

2. Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related damage in biological systems. Research indicates that compounds similar to this compound can protect against oxidative damage by scavenging free radicals, thus playing a vital role in food preservation and cosmetics .

Industrial Applications

1. Polymer Stabilization

This compound serves as an effective stabilizer in various polymer applications. It is used to inhibit polymer degradation caused by oxidation, which is particularly important in the production of plastics and rubber products . The compound's ability to prevent peroxide formation enhances the stability of materials used in automotive and aerospace industries.

2. Food Industry

In the food industry, compounds with similar structures are utilized as preservatives to extend shelf life by preventing rancidity caused by oxidation. They are incorporated into fats and oils to maintain quality over time .

Data Tables

Application AreaSpecific UseBenefits
Medicinal ChemistryAnti-inflammatory agentsSignificant reduction in inflammation
Polymer ScienceStabilizer in plastics and rubberPrevents oxidative degradation
Food IndustryPreservative for fats and oilsExtends shelf life, maintains quality

Case Studies

Case Study 1: Anti-Inflammatory Activity

In a controlled laboratory setting, researchers synthesized various analogues of this compound to evaluate their anti-inflammatory effects. The study concluded that specific modifications to the structure significantly enhanced activity, suggesting pathways for future drug development aimed at treating inflammatory conditions .

Case Study 2: Antioxidant Efficacy in Food Preservation

A comparative analysis was conducted on the effectiveness of this compound as an antioxidant in food products. The findings demonstrated that its inclusion significantly reduced oxidative spoilage, thereby improving product longevity compared to untreated samples .

Mechanism of Action

The mechanism of action of tert-Butyl4-methylphenethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its substrate . This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares tert-Butyl4-methylphenethylcarbamate with structurally related carbamate derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties Safety Profile Reference
tert-Butyl (4-chlorophenethyl)carbamate Chlorine (para) C₁₃H₁₈ClNO₂ 255.74 Laboratory chemical intermediate Non-hazardous
This compound* Methyl (para) C₁₄H₂₁NO₂† ~235.3† Hypothesized: Amine protection, synthesis Inferred: Low hazard‡
tert-Butyl 4-(chloromethyl)phenylcarbamate Chloromethyl (para) C₁₂H₁₆ClNO₂ 241.72 Synthetic intermediate Likely requires handling
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, hydroxypropan C₂₀H₂₄NO₃ 326.41 Chiral synthesis, drug development No known hazards
tert-Butyl (4-aminophenyl)carbamate Amino (para) C₁₁H₁₆N₂O₂ 208.26 Precursor for functionalized aromatics Reactive amine group
tert-Butyl4-formylbenzyl(methyl)carbamate Formyl (para), methyl carbamate C₁₅H₂₀NO₃ 265.33 Aldehyde-mediated conjugation reactions Reactive formyl group

*Hypothetical compound; †Calculated based on structural analogy; ‡Inferred from methyl substituent’s lower reactivity compared to chloro analogs.

Key Structural and Functional Differences

Substituent Effects

  • Electron-Donating vs. This difference may influence regioselectivity in further functionalization reactions . Amino () and formyl () substituents introduce reactive sites for cross-coupling or condensation reactions, unlike the inert methyl group .

Chain Length and Steric Effects

  • Phenethyl vs.

Stability and Reactivity

  • Carbamate Stability :
    • tert-Butyl carbamates are generally stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane). Methyl substituents may slightly enhance stability compared to electron-withdrawing groups like chlorine due to reduced electrophilicity at the carbamate carbonyl .

Biological Activity

Introduction

Tert-butyl 4-methylphenethylcarbamate (TBMPC) is a carbamate derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This compound is structurally related to other compounds known for their antioxidant and anti-inflammatory properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of TBMPC, focusing on its mechanisms of action, relevant case studies, and research findings.

Neuroprotective Effects

Research indicates that TBMPC exhibits neuroprotective properties, particularly against amyloid beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease. In vitro studies have shown that TBMPC can inhibit the aggregation of Aβ peptides, which are implicated in neurodegenerative processes. Specifically, one study reported that TBMPC demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM. Additionally, it was found to increase cell viability in astrocytes treated with Aβ, suggesting a protective effect against oxidative stress induced by these peptides .

Anti-inflammatory Activity

TBMPC has also been evaluated for its anti-inflammatory properties. In experiments involving RAW264.7 cells stimulated with lipopolysaccharides (LPS), TBMPC was shown to inhibit the expression of pro-inflammatory cytokines such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α). The combination of TBMPC with other antioxidants enhanced the inhibitory effects on these inflammatory markers . The compound's ability to modulate inflammatory responses is critical for its potential use in treating conditions characterized by chronic inflammation.

In Vitro Studies

A significant investigation into the effects of TBMPC involved its application in astrocyte cultures exposed to Aβ. The results indicated that TBMPC could reduce TNF-α levels and improve cell viability when administered alongside Aβ, although the reduction was not statistically significant compared to controls . This suggests that while TBMPC has a beneficial effect, further optimization may be needed to enhance its efficacy.

Combination Therapies

The synergistic effects of TBMPC when combined with other antioxidants have been explored. For instance, combinations with butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) showed enhanced anti-inflammatory activity compared to individual compounds. Specifically, a molar ratio of 1:1 between BHT and BHA resulted in a substantial decrease in Cox-2 expression upon LPS stimulation . Such findings highlight the potential for using TBMPC in combination therapies aimed at reducing oxidative stress and inflammation.

Cytotoxicity Assessments

While exploring the cytotoxic effects of TBMPC derivatives, studies have shown varying degrees of toxicity depending on the structure and concentration used. For example, certain derivatives exhibited significant cytotoxicity towards hepatocytes and mitochondria isolated from rats, indicating that structural modifications can influence biological activity . Understanding these effects is crucial for developing safe therapeutic applications.

Data Summary

The following table summarizes key findings from various studies on the biological activity of TBMPC:

Study Biological Activity Findings Concentration
Neuroprotection85% inhibition of Aβ aggregation100 μM
Anti-inflammatoryReduced Cox-2 expression with BHT/BHA combination10 μM
CytotoxicitySignificant toxicity observed in hepatocytesVaries

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